molecular formula C14H16O B12537610 5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene CAS No. 819871-75-5

5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene

Cat. No.: B12537610
CAS No.: 819871-75-5
M. Wt: 200.28 g/mol
InChI Key: XIDPCJXFWUNTJJ-UHFFFAOYSA-N
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Description

5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene is an organic compound with a complex structure that includes a methoxy group, a methylprop-1-en-1-yl group, and an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 5-methoxyindene with 2-methylprop-1-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the methylprop-1-en-1-yl group can be reduced to form a saturated alkyl chain.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium hydroxide (KOH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-methoxy-3-(2-methylprop-1-en-1-yl)-1H-indanone.

    Reduction: Formation of 5-methoxy-3-(2-methylpropyl)-1H-indene.

    Substitution: Formation of various substituted indenes depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene involves its interaction with specific molecular targets. The methoxy group and the indene backbone play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1H-indene: Lacks the methylprop-1-en-1-yl group, leading to different chemical properties and reactivity.

    3-(2-Methylprop-1-en-1-yl)-1H-indene: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    5-Methoxy-3-(2-methylpropyl)-1H-indene:

Uniqueness

5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene is unique due to the presence of both the methoxy group and the methylprop-1-en-1-yl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications. Its ability to undergo various chemical reactions and interact with biological targets further enhances its versatility and potential utility.

Properties

CAS No.

819871-75-5

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

5-methoxy-3-(2-methylprop-1-enyl)-1H-indene

InChI

InChI=1S/C14H16O/c1-10(2)8-12-5-4-11-6-7-13(15-3)9-14(11)12/h5-9H,4H2,1-3H3

InChI Key

XIDPCJXFWUNTJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CCC2=C1C=C(C=C2)OC)C

Origin of Product

United States

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